N-(4-hydroxyphenyl)-3-[6-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride
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Overview
Description
Preparation Methods
The synthesis of BCL201 (hydrochloride) involves several steps, including the preparation of the mother liquor by dissolving the compound in dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . The compound is then purified to achieve a high purity level of 99.66% . Industrial production methods for BCL201 (hydrochloride) are not extensively detailed in the available literature, but the compound is available for research purposes from various suppliers .
Chemical Reactions Analysis
BCL201 (hydrochloride) undergoes several types of chemical reactions, primarily focusing on its interaction with the BCL-2 protein. The compound selectively induces apoptosis through BCL-2 inhibition in a BAX/BAK-dependent manner . Common reagents and conditions used in these reactions include the use of cell lines such as H146 and RS4;11, with concentrations ranging from 0 to 1 μM and incubation times of up to 72 hours . The major products formed from these reactions are apoptotic cells, characterized by caspase activation and PARP cleavage .
Scientific Research Applications
BCL201 (hydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is being investigated for its potential to treat various hematological malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and follicular lymphoma . The compound has shown promising results in preclinical and clinical studies, demonstrating its ability to induce apoptosis in cancer cells and inhibit tumor growth . Additionally, BCL201 (hydrochloride) is used in combination with other therapeutic agents, such as idelalisib, to enhance its efficacy in treating cancer .
Mechanism of Action
The mechanism of action of BCL201 (hydrochloride) involves its selective inhibition of the BCL-2 protein. By binding to the hydrophobic groove of BCL-2, BCL201 (hydrochloride) prevents the protein from interacting with pro-apoptotic members of the BCL-2 family, such as BAX and BAK . This inhibition triggers the activation of BAX and BAK, leading to the permeabilization of the outer mitochondrial membrane and the initiation of apoptosis . The compound’s selectivity for BCL-2 over other anti-apoptotic proteins, such as MCL-1 and BCL-XL, contributes to its effectiveness and reduced toxicity .
Comparison with Similar Compounds
Similar compounds include venetoclax (ABT-199), which is also a selective BCL-2 inhibitor approved for the treatment of chronic lymphocytic leukemia . Another similar compound is S63845, a selective MCL-1 inhibitor that has shown synergistic effects when used in combination with BCL201 (hydrochloride) in preclinical studies . The uniqueness of BCL201 (hydrochloride) lies in its high selectivity for BCL-2 and its ability to induce apoptosis without significant toxicity to normal cells .
References
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-3-[6-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H42N4O6.ClH/c48-34-15-13-32(14-16-34)47(31-10-2-1-3-11-31)43(50)37-23-39(45-17-7-6-12-38(37)45)35-24-40-41(53-28-52-40)25-36(35)42(49)46-26-30-9-5-4-8-29(30)22-33(46)27-44-18-20-51-21-19-44;/h1-5,8-11,13-16,23-25,33,48H,6-7,12,17-22,26-28H2;1H/t33-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUZIGXCAJHBEL-WAQYZQTGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=C2C3=CC4=C(C=C3C(=O)N5CC6=CC=CC=C6CC5CN7CCOCC7)OCO4)C(=O)N(C8=CC=CC=C8)C9=CC=C(C=C9)O)C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C(=C(C=C2C3=CC4=C(C=C3C(=O)N5CC6=CC=CC=C6C[C@H]5CN7CCOCC7)OCO4)C(=O)N(C8=CC=CC=C8)C9=CC=C(C=C9)O)C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H43ClN4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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